2-cyclohexyl-N-methoxy-N-methylacetamide
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-cyclohexyl-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
ZGQFRAVROHICNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CCCCC1)OC |
Origin of Product |
United States |
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that 2-cyclohexyl-N-methoxy-N-methylacetamide may serve as a lead compound in drug development due to its potential analgesic and anti-inflammatory effects. The compound's structure suggests it could inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response.
Case Study: Inhibition of COX Enzymes
A study on structurally related compounds demonstrated significant inhibition of COX-2 enzyme activity, which is crucial for the production of pro-inflammatory mediators like prostaglandins . The presence of methoxy and methyl substituents may enhance its interaction with these enzymes.
Antimicrobial Activity
The compound has been screened for its activity against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening assays, compounds similar to this compound exhibited promising growth inhibition rates against Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent .
Agrochemical Applications
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups critical for its biological activity. Understanding the mechanism through which this compound exerts its effects can provide insights into optimizing its structure for enhanced efficacy.
Synthesis Overview
The synthesis often employs acetic acid and methylamine as starting materials, undergoing amination reactions followed by purification processes to yield the final product . This method is advantageous for industrial applications due to its relatively simple procedure and high yield potential.
Future Directions and Research Opportunities
Ongoing research is essential to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
- In vivo efficacy studies to confirm therapeutic benefits observed in vitro.
- Exploration of structure-activity relationships (SAR) to identify modifications that enhance desired properties while minimizing adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of 2-cyclohexyl-N-methoxy-N-methylacetamide and related compounds:
Key Differences and Implications
Physical and Crystallographic Properties
- Hydrogen Bonding: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms intermolecular N–H⋯O bonds, creating one-dimensional chains in its crystal lattice .
- Solubility : The hydroxy group in N-cyclohexyl-2-hydroxyacetamide increases polarity and aqueous solubility compared to the hydrophobic cyclohexyl-methoxy-methyl substitution in the target compound .
Pharmacological and Agrochemical Relevance
- Anti-inflammatory Derivatives: N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamides () show promise in preclinical models, leveraging substituent effects on COX enzyme inhibition.
- Herbicides : Structural optimization in chloroacetamides () underscores the importance of chloro and alkoxy groups in agrochemical design.
Preparation Methods
Reaction Mechanism and Conditions
-
Base Activation : N,O-Dimethylhydroxylamine hydrochloride is deprotonated using a tertiary amine (e.g., triethylamine or pyridine) in dichloromethane (DCM) at 0°C to form the reactive free amine.
-
Acylation : Cyclohexylacetyl chloride is added dropwise, initiating nucleophilic attack by the amine at the carbonyl carbon. The reaction typically proceeds overnight at room temperature, yielding the target amide after aqueous workup.
Experimental Procedure and Optimization
A representative protocol involves:
-
Reagents :
-
N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)
-
Triethylamine (2.1 equiv) in DCM (0.5 M)
-
Cyclohexylacetyl chloride (1.0 equiv)
-
-
Steps :
Challenges and Solutions
-
Impurity Formation : Residual triethylamine hydrochloride may contaminate the product. Washing with 1 M HCl and saturated NaHCO₃ mitigates this.
-
Solvent Choice : DCM is preferred over THF or ethers due to better solubility of intermediates.
Amide Coupling via Carboxylic Acid Intermediates
An alternative route involves converting cyclohexylacetic acid to its active ester or acid chloride, followed by coupling with N,O-dimethylhydroxylamine. This method is advantageous when the acid chloride is unstable or commercially unavailable.
Synthesis of Cyclohexylacetic Acid Derivatives
Cyclohexylacetic acid is activated using carbodiimides (e.g., EDCl or DCC) or carbonyl diimidazole (CDI) to form intermediates amenable to amide bond formation.
CDI-Mediated Activation
-
Reagents :
-
Cyclohexylacetic acid (1.0 equiv)
-
CDI (1.2 equiv) in THF
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
-
Steps :
Comparative Analysis
Homologation from Trichloromethyl Carbinols
A less conventional approach involves the Jocic reaction, where trichloromethyl carbinols are converted to homologated amides via acid-catalyzed rearrangement.
Reaction Overview
-
Trichloromethyl Carbinol Synthesis : Cyclohexaneacetaldehyde is treated with sodium trichloroacetate and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) to form the trichloromethyl carbinol.
-
Rearrangement : The carbinol undergoes acid-catalyzed rearrangement (e.g., H₂SO₄) to yield cyclohexylacetyl chloride, which is then coupled with N,O-dimethylhydroxylamine.
Limitations
-
Side Reactions : Competing aldol condensation or over-oxidation may occur without rigorous temperature control.
Structural Characterization and Validation
All synthetic routes are validated via spectroscopic methods:
¹H NMR Analysis
¹³C NMR Analysis
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation | 70–78 | >95 | High | Moderate |
| CDI Coupling | 65–72 | 90 | Moderate | High |
| Homologation | 60–68 | 85 | Low | Low |
Key Takeaways :
Q & A
Q. What are the optimal synthetic routes for preparing 2-cyclohexyl-N-methoxy-N-methylacetamide, and what critical reaction parameters influence yield?
- Methodological Answer : A robust synthesis involves reacting cyclohexylacetic acid with 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine hydrochloride. Key parameters include:
- Molar ratios : CDI (1.3 eq) ensures complete activation of the acid.
- Reagent purity : High-purity N,O-dimethylhydroxylamine·HCl minimizes side reactions.
- Solvent choice : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of intermediates.
Yield optimization requires strict stoichiometric control and inert atmosphere maintenance to avoid moisture-sensitive intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm the presence of methoxy (δ ~3.3 ppm) and methyl groups (δ ~3.0 ppm) on the Weinreb amide moiety. Cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intermolecular N–H···O interactions), critical for confirming stereoelectronic effects .
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] at m/z 228.2).
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., unexpected splitting in -NMR signals)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assesses dynamic processes (e.g., rotational barriers in the cyclohexyl group) that cause signal splitting.
- Density Functional Theory (DFT) simulations : Predicts equilibrium geometries and compares computed vs. experimental chemical shifts to identify conformational isomers.
- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to distinguish overlapping proton environments .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate solubility and nucleation rates.
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide) to induce controlled crystal growth.
- Hydrogen-bond engineering : Modify substituents (e.g., introducing halogen atoms) to enhance intermolecular interactions, as seen in structurally similar N-substituted phenylglyoxamides .
Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with nucleophiles (e.g., Grignard reagents) at the Weinreb amide carbonyl.
- Transition-state modeling : Apply Gaussian or ORCA to calculate activation energies for competing pathways (e.g., ketone vs. over-reduction byproducts).
- Database mining : Cross-reference with Reaxys or Pistachio databases to identify analogous reactions and optimize conditions .
Q. What experimental controls are critical when assessing the stability of this compound under varying pH conditions?
- Methodological Answer :
- Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid confounding hydrolysis reactions.
- LC-MS monitoring : Track degradation products (e.g., cyclohexylacetic acid or N-methoxy-N-methylamine) over time.
- Accelerated stability testing : Conduct studies at elevated temperatures (40–60°C) to extrapolate shelf-life under standard lab conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental IR spectra?
- Methodological Answer :
- Basis set optimization : Test larger basis sets (e.g., 6-311++G(d,p)) to improve vibrational frequency accuracy.
- Anharmonic corrections : Account for overtones and combination bands using VPT2 (Vibrational Perturbation Theory).
- Solvent effects : Simulate solvent interactions (e.g., PCM model) if spectra were acquired in solution .
Structural and Functional Comparisons
Q. How does the steric bulk of the cyclohexyl group influence the reactivity of this compound compared to linear analogs?
- Methodological Answer :
- Steric maps : Generate using Molecular Operating Environment (MOE) to quantify spatial hindrance around the carbonyl.
- Kinetic studies : Compare reaction rates with Grignard reagents versus less hindered analogs (e.g., N-methoxy-N-methylacetamide).
- Crystal structure analysis : Correlate cyclohexyl conformation (chair vs. boat) with reactivity trends .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
